2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a difluorophenyl group and a pyridin-4-yloxy pyrrolidinyl moiety
Preparation Methods
The synthesis of 2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridin-4-yloxy group. The final step involves the coupling of the difluorophenyl group to the pyrrolidine derivative under specific reaction conditions. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone include other difluorophenyl derivatives and pyrrolidine-based molecules These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-13-2-1-12(16(19)10-13)9-17(22)21-8-5-15(11-21)23-14-3-6-20-7-4-14/h1-4,6-7,10,15H,5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBTUVVUOPCRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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